

Lariat A Analogues: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Lariat A*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Lariat A** analogues, focusing on their structure-activity relationships (SAR) as potent anti-mycobacterial agents. The data presented is compiled from key studies investigating the impact of amino acid substitutions on the biological activity of this unique lasso peptide.

Introduction to Lariat A

Lariat A is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring.^{[1][2][3]} This constrained topology confers remarkable stability against proteases and harsh environmental conditions. Produced by the Gram-positive bacterium *Rhodococcus jostii*, **Lariat A** exhibits potent and selective activity against mycobacteria, including the causative agent of tuberculosis, *Mycobacterium tuberculosis*.^{[1][2][4]} Understanding the structure-activity relationship of **Lariat A** is crucial for the rational design of novel analogues with enhanced therapeutic potential.

Data Presentation: Comparative Anti-Mycobacterial Activity

The following tables summarize the anti-mycobacterial activity of **Lariat A**, its natural variant Lariat B, and a series of synthetic analogues. The primary data for the analogues was

generated by Inokoshi et al. (2016) through a comprehensive mutational analysis.[\[1\]](#)

Table 1: Minimum Inhibitory Concentrations (MIC) of Natural Lariatins

Compound	Test Organism	MIC (µg/mL)	Reference
Lariatins A	Mycobacterium smegmatis	3.13	[4]
Mycobacterium tuberculosis H37Rv	0.39	[4]	
Lariatins B	Mycobacterium smegmatis	6.25	[4]

Table 2: Structure-Activity Relationship of **Lariatins A** Analogues against Mycobacterium smegmatis

This table presents semi-quantitative data for key **Lariatins A** analogues, with activity determined by the paper disk diffusion method. The data is adapted from the findings of Inokoshi et al. (2016).[\[1\]](#)

Analogue (Substitution)	Role of Residue	Inhibition Zone (mm)	Relative Activity (%)
Wild Type (Lariat A)	-	18.0	100
Ring Residues			
Y6A	Essential for Activity	0	<10
Y6F	Activity Maintained	18.0	100
Y6W	Activity Maintained	18.0	100
Tail Residues			
G11A	Essential for Activity	0	<10
N14A	Essential for Activity	0	<10
V15A	Enhances Activity	20.0	>120
I16A	Enhances Activity	20.5	>120
K17A	Essential for Activity	0	<10
P18A	Enhances Activity	20.0	>120

Note: Relative activity is color-coded in the original publication for easy interpretation: <50% (yellow), 50-120% (green), >120% (blue).[1]

Key Findings from SAR Studies

The analysis of 36 lariat A variants has revealed several key insights into the structural requirements for both its biosynthesis and anti-mycobacterial activity:[1]

- Residues Essential for Biosynthesis: Four amino acid residues, Gly1, Arg7, Glu8, and Trp9, are crucial for the maturation and production of **Lariat A**. [1]
- Residues Essential for Anti-Mycobacterial Activity: Tyr6, Gly11, and Asn14 are indispensable for the anti-mycobacterial effects of **Lariat A**. [1] The aromaticity at position 6 appears to be a key feature, as substitutions with other aromatic residues (Phe, Trp) retain activity. [1] Lys17 in the C-terminal tail is also essential for antimicrobial activity. [5]

- Residues that Enhance Activity: Amino acid substitutions at positions 15, 16, and 18 have been shown to be critical for enhancing the anti-mycobacterial potency of **Lariat****A**.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Generation of **Lariat****A** Analogues

The **Lariat****A** analogues were generated using a convergent expression system in a *larA*-deficient strain of *Rhodococcus jostii*.[\[1\]](#)

- Construction of the *larA* Deletion Mutant: The *larA* gene, which encodes the precursor peptide of **Lariat****A**, was disrupted in the genome of *Rhodococcus jostii* K01-B0171 via insertional inactivation. This created a host strain that contains the necessary biosynthetic machinery (encoded by *larB-E*) but does not produce the native **Lariat****A**.[\[1\]](#)
- Site-Directed Mutagenesis: Plasmids carrying the wild-type *larA* gene were subjected to site-directed mutagenesis to introduce specific amino acid substitutions.
- Heterologous Expression: The plasmids containing the mutated *larA* genes were then transformed into the *larA*-deficient *Rhodococcus jostii* host. This allowed for the exclusive production and secretion of the desired **Lariat****A** analogue.[\[1\]](#)
- Purification: The expressed **Lariat****A** analogues were purified from the culture broth using a series of chromatographic techniques, including HPLC.[\[1\]](#)

Anti-Mycobacterial Activity Assay (Paper Disk Diffusion Method)

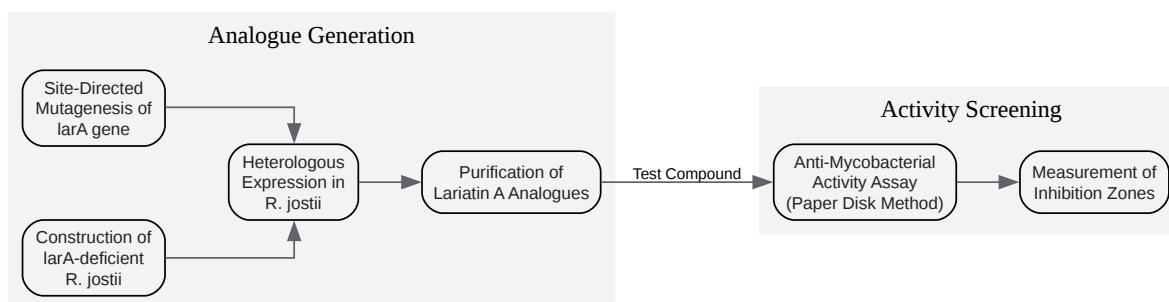
The anti-mycobacterial activity of the **Lariat****A** analogues against *Mycobacterium smegmatis* was evaluated using the paper disk diffusion method.[\[1\]](#)

- Bacterial Culture Preparation: A cell suspension of *M. smegmatis* was prepared and adjusted to a concentration of approximately 1.5×10^8 CFU/mL in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC enrichment.

- Inoculation: The bacterial suspension was spread evenly onto Middlebrook 7H9 agar plates.
- Application of Analogues: Sterile paper disks (6 mm in diameter) were impregnated with a defined amount (e.g., 1 µg) of each **Lariat****A** analogue.
- Incubation: The paper disks were placed on the surface of the inoculated agar plates, which were then incubated at 37°C for 48 hours.
- Measurement of Inhibition Zone: The anti-mycobacterial activity was quantified by measuring the diameter (in mm) of the clear zone of growth inhibition around each paper disk.^[1]

Visualizations

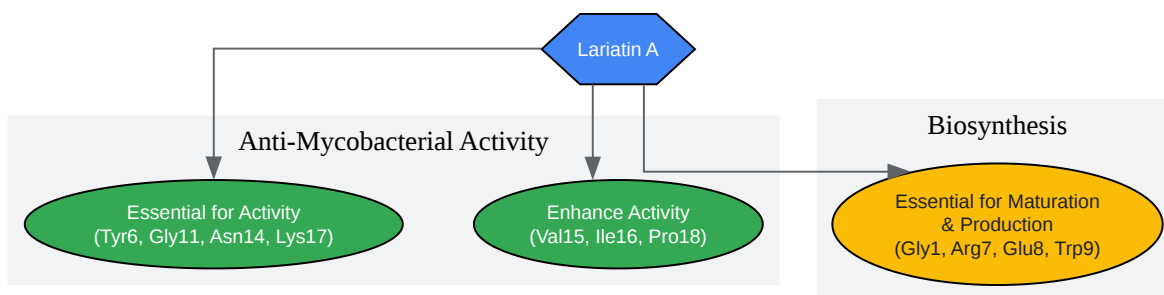
Experimental Workflow for **Lariat****A** Analogue Generation and Screening



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Caption: Experimental workflow for the generation and screening of **Lariat****A** analogues.

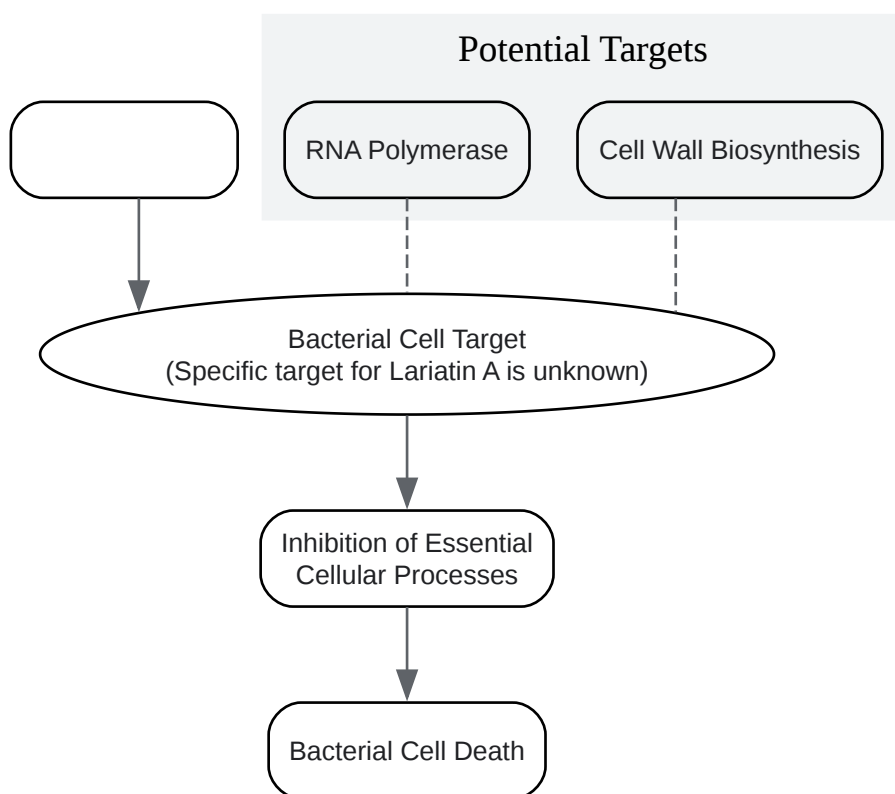
Key Residues in **Lariat****A** Structure-Activity Relationship



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Caption: Key amino acid residues of **Lariat A** and their roles in biosynthesis and activity.

Proposed General Mechanism of Action for Lasso Peptides



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Caption: Proposed general mechanism of action for anti-mycobacterial lasso peptides.

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References

- 1. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lys17 in the 'lasso' peptide lariatins A is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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